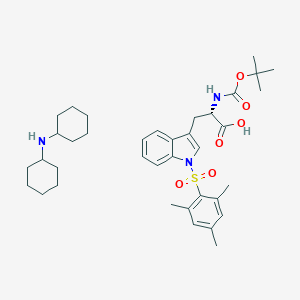
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt (NBMTS) is a significant compound in the field of organic chemistry . It is derived from tryptophan with an alkyl substituent on the nitrogen atom and a sulfonamide group on the β-carbon atom .
Molecular Structure Analysis
The molecular formula of NBMTS is C25H30N2O6S·C12H23N . Its IUPAC name is N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid .Physical And Chemical Properties Analysis
NBMTS is a white to off-white powder . It has a molecular weight of 667.90 and a melting point of 176-182 ºC .Applications De Recherche Scientifique
Enzyme Inhibition
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt is structurally related to tryptophan derivatives, which have been identified as competitive inhibitors of certain enzymes. For instance, tryptophan derivatives have been shown to inhibit the human stromelysin catalytic domain, a property exploited in the design of stromelysin inhibitors. Tryptophan derivatives like Cbz-L-Trp-OH and Boc-L-Trp-OH demonstrated significant inhibitory activity, highlighting the potential utility of related compounds in enzyme inhibition and drug discovery (Ye et al., 1994).
Metabolic Studies
Compounds structurally similar to Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt, such as 2-amino-9H-pyrido[2,3-b]indole (AalphaC), have been the focus of metabolic studies. For instance, the in vivo metabolism of AalphaC in rats revealed significant insights into the excretion of metabolites in urine and feces, with conjugated metabolites being a major area of focus. This research enhances the understanding of the metabolism of heterocyclic amines formed during ordinary cooking and their potential health implications (Frederiksen & Frandsen, 2004).
Peptide Synthesis
Nin-mesitylenesulfonyl-tryptophan, a related compound, has been utilized in peptide synthesis. It's stable under various conditions required for practical peptide synthesis and can be cleaved by specific acids. This derivative's utility was demonstrated in the synthesis of peptides such as cholecystokinin-heptapeptide, indicating its relevance in the synthesis of biologically significant peptides (Fujii et al., 1984).
Material Science
Compounds like Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt are also significant in material science. For example, the tert-butoxycarbonyl (Boc)-protected L-amino acids have been used to synthesize low molecular weight gelators with remarkable load-bearing, moldable, and self-healing properties. Such materials are intriguing due to their ease of synthesis and potential applications in stress-bearing materials and other applications (Sahoo et al., 2012).
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJVPFHYDLKGK-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583407 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt | |
CAS RN |
92916-48-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

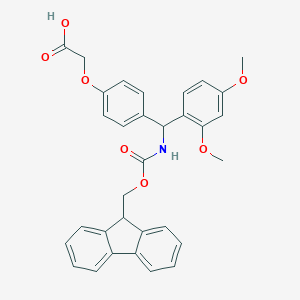
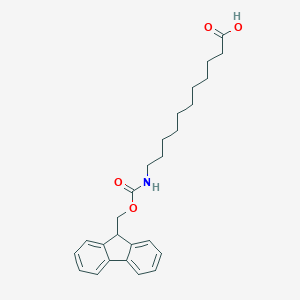
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
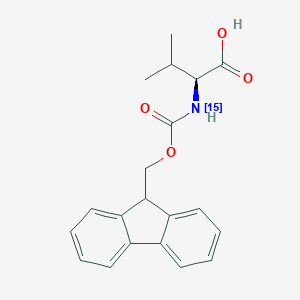



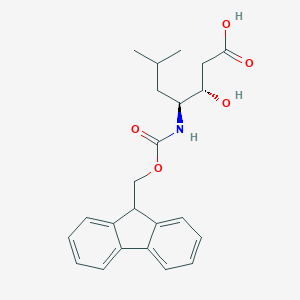

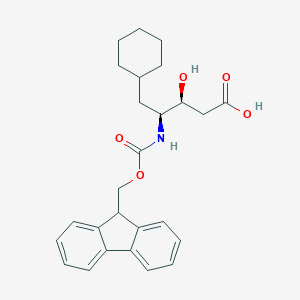

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)